8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the benzylpiperidine and fluorophenyl groups through various chemical reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine core or the benzylpiperidine moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Benzylpiperidine Derivatives: These compounds are structurally related and have been studied for their potential in treating neurological disorders.
Uniqueness
What sets 8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2/c1-29-22-21(23(32)28-25(29)33)31(16-19-9-5-6-10-20(19)26)24(27-22)30-13-11-18(12-14-30)15-17-7-3-2-4-8-17/h2-10,18,21-22H,11-16H2,1H3,(H,28,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMUGQXWWLUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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